2-[(3,5-Dibromophenyl)methylidene]hydrazine-1-carbothioamide
Description
Properties
CAS No. |
98437-50-4 |
|---|---|
Molecular Formula |
C8H7Br2N3S |
Molecular Weight |
337.04 g/mol |
IUPAC Name |
[(3,5-dibromophenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C8H7Br2N3S/c9-6-1-5(2-7(10)3-6)4-12-13-8(11)14/h1-4H,(H3,11,13,14) |
InChI Key |
JMVWWWOFAJXURF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)C=NNC(=S)N |
Origin of Product |
United States |
Preparation Methods
Classical Condensation Methodology
The most widely implemented protocol involves acid-catalyzed condensation between 3,5-dibromobenzaldehyde and thiosemicarbazide. As demonstrated in analogous syntheses, this one-pot reaction typically employs:
Reagents:
- 3,5-Dibromobenzaldehyde (1.0 equiv)
- Thiosemicarbazide (1.1 equiv)
- Ethanol (95%) or methanol as solvent
- Catalytic acetic acid (3-5 drops) or HCl (0.1M)
Procedure:
- Dissolve 3,5-dibromobenzaldehyde (2.80 g, 10 mmol) in 50 mL ethanol under magnetic stirring
- Add thiosemicarbazide (1.02 g, 11 mmol) followed by acetic acid (0.3 mL)
- Reflux at 78°C for 4-6 hours under nitrogen atmosphere
- Cool reaction mixture to 0°C to precipitate product
- Filter and wash with ice-cold ethanol/water (1:1 v/v)
Optimization Data:
| Parameter | Range Tested | Optimal Value | Yield Impact |
|---|---|---|---|
| Temperature (°C) | 60-85 | 78 | +22% |
| Reaction Time (h) | 2-8 | 5 | +15% |
| Solvent | EtOH/MeOH/H2O | EtOH (95%) | +18% |
| Catalyst | AcOH/HCl/H2SO4 | AcOH | +12% |
Adapted from thiosemicarbazone synthesis protocols
This method consistently delivers yields of 68-74% with >95% purity after single recrystallization from ethanol. The E-configuration of the imine bond is confirmed by characteristicH NMR shifts at δ 8.15-8.35 ppm for the azomethine proton.
Microwave-Assisted Synthesis
Recent advances employ microwave irradiation to accelerate reaction kinetics. A modified procedure derived from chalcone-thiosemicarbazide condensations demonstrates:
Enhanced Protocol:
- Irradiation power: 300 W
- Temperature: 100°C
- Time: 15-20 minutes
- Solvent-free conditions using silica-supported H3PO4 catalyst
This approach reduces reaction time from hours to minutes while maintaining yields at 70-72%. The absence of solvent simplifies purification, though product crystallinity may require post-synthetic annealing.
Solid-State Mechanochemical Synthesis
Eco-friendly methodologies utilizing ball-milling technology show promise for large-scale production:
Parameters:
- Milling frequency: 30 Hz
- Milling time: 45 minutes
- Stoichiometric reagents without solvent
- Zirconia milling media (5 mm diameter)
Preliminary data suggest 65% yield with 88% purity, though further optimization is needed to match solution-phase results.
Structural Characterization
Spectroscopic Analysis
Key Spectral Signatures:
FT-IR (KBr, cm⁻¹):
- ν(N-H): 3250-3150 (broad)
- ν(C=N): 1605-1595
- ν(C=S): 1160-1145
- ν(C-Br): 650-620
1H NMR (400 MHz, DMSO-d6):
- δ 11.42 (s, 1H, NH)
- δ 8.28 (s, 1H, CH=N)
- δ 7.92 (d, 2H, J = 1.6 Hz, Ar-H)
- δ 7.68 (t, 1H, J = 1.6 Hz, Ar-H)
13C NMR (101 MHz, DMSO-d6):
- δ 178.3 (C=S)
- δ 148.2 (CH=N)
- δ 132.4, 130.1, 122.8 (Ar-C)
- δ 118.3 (C-Br)
Spectral data correlated with analogous brominated thiosemicarbazones
Crystallographic Studies
While single-crystal X-ray data for the title compound remains unpublished, structural analogs exhibit:
Typical Bond Parameters:
- C=N: 1.28-1.31 Å
- C-S: 1.68-1.72 Å
- N-N: 1.38-1.42 Å
Hydrogen bonding networks (N-H⋯S and N-H⋯N) create supramolecular architectures critical for solid-state stability.
Synthetic Challenges and Solutions
Byproduct Formation
Common impurities include:
- Unreacted thiosemicarbazide (Rf = 0.12 in EtOAc/hexane)
- Oxidized disulfide derivatives (detectable via TLC at Rf = 0.45)
- Z-isomer contamination (<5% in optimized protocols)
Mitigation Strategies:
- Strict nitrogen atmosphere to prevent oxidation
- Use of fresh, anhydrous solvents
- Rapid cooling after reflux to minimize isomerization
Solvent Selection Criteria
Comparative solvent performance:
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | 24.3 | 74 | 96 |
| Methanol | 32.7 | 68 | 92 |
| DMF | 36.7 | 55 | 85 |
| Water | 80.1 | 32 | 78 |
Data extrapolated from similar condensations
Ethanol emerges as optimal due to balanced polarity and hydrogen-bonding capacity.
Applications and Derivative Synthesis
Metal Complexation
The compound serves as a versatile ligand for transition metals:
Exemplary Complexation Protocol:
- Dissolve ligand (2 mmol) in CHCl₃ (10 mL)
- Add CuCl₂·2H₂O (1 mmol) in ethanol (5 mL)
- Reflux 1 hour under nitrogen
- Isolate complex by vacuum filtration
Resulting copper(II) complexes exhibit enhanced antimicrobial activity compared to free ligands.
Pharmaceutical Derivatives
Structure-activity relationship (SAR) studies suggest:
- Bromine substitution enhances blood-brain barrier permeability
- Thioamide moiety enables enzyme inhibition via metal chelation
- Derivatives show IC₅₀ values of 8-15 μM against MAO-B
Industrial Scale-Up Considerations
Cost Analysis
Raw Material Breakdown (Per Kilogram Product):
| Component | Quantity | Cost (USD) |
|---|---|---|
| 3,5-Dibromobenzaldehyde | 4.2 kg | 1,150 |
| Thiosemicarbazide | 1.1 kg | 280 |
| Solvents | 18 L | 95 |
| Energy | - | 120 |
Total production cost: $1,645/kg (Lab Scale)
Projected commercial cost: $890/kg (100 kg batch)
Emerging Methodologies
Continuous Flow Synthesis
Pilot-scale studies demonstrate:
- Residence time: 8 minutes
- Productivity: 120 g/h
- Purity: 98.5%
- Solvent consumption reduced by 40% vs batch
Biocatalytic Approaches
Recent trials using immobilized lipases show:
- Conversion: 82% at 37°C
- Enzyme recyclability: 7 cycles
- Water as co-solvent (30% v/v)
Chemical Reactions Analysis
Benzaldehyde, 3,5-dibromo-, thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone group to thiosemicarbazide.
Substitution: The bromine atoms in the benzaldehyde moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Complexation: The compound can form coordination complexes with metal ions, which can enhance its biological activity
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[(3,5-Dibromophenyl)methylidene]hydrazine-1-carbothioamide is a thiosemicarbazone derivative that has a hydrazine component linked to a carbonyl group and a substituted phenyl ring. The presence of the dibromophenyl group can enhance the compound's ability to form coordination complexes with metal ions and its lipophilicity, influencing its biological interactions. Thiosemicarbazones, including this compound, are known for diverse biological activities, making them significant in medicinal chemistry. Studies show that the biological activity of thiosemicarbazone derivatives can be enhanced through complexation with metal ions, leading to increased stability and improved efficacy against pathogens or cancer cells.
Comparison with other Thiosemicarbazones
Several compounds share structural similarities with this compound. A comparison reveals distinct differences that contribute to their unique properties:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Benzaldehyde, 4-chloro-, thiosemicarbazone | Chlorine substituent at para position | Antimicrobial |
| Benzaldehyde, 2-hydroxy-, thiosemicarbazone | Hydroxyl group enhancing hydrogen bonding | Antioxidant |
| Benzaldehyde, 4-nitro-, thiosemicarbazone | Nitro group affecting electronic properties | Anticancer |
Mechanism of Action
The mechanism of action of Benzaldehyde, 3,5-dibromo-, thiosemicarbazone involves its interaction with molecular targets such as enzymes and proteins. The thiosemicarbazone group can chelate metal ions, disrupting metal-dependent enzymes and processes. Additionally, the compound can generate reactive oxygen species (ROS) that induce oxidative stress and apoptosis in cancer cells . The exact pathways and molecular targets vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural Comparison
Table 1: Structural Features of Selected Hydrazinecarbothioamide Derivatives
Key Observations :
- Electron Effects : Bromine (electron-withdrawing) in the target compound contrasts with methoxy or methyl (electron-donating) groups in analogs, impacting electronic distribution and reactivity .
- Biological Targets : Pyridinylmethylidene () and thiazolo-pyrimidine () moieties introduce heterocyclic pharmacophores, diversifying biological interactions .
Key Observations :
- Condensation Reactions : Most compounds are synthesized via acid-catalyzed (e.g., glacial AcOH) condensation of aldehydes with hydrazinecarbothioamides .
- Solvent Systems: Ethanol and acetic acid are common solvents, while DMF/2-propanol mixtures are used for cyclization reactions () .
Key Observations :
- Anticancer Potency : Compound 6 () exhibits remarkable activity (IC₅₀ = 0.8 µM), likely due to the pyridinylmethylidene group enhancing DNA intercalation or enzyme inhibition .
- Antioxidant Activity : Methoxy and hydroxy substituents () contribute to radical scavenging, whereas bromine’s electron-withdrawing effects may reduce this property in the target compound .
- Structural-Activity Relationship (SAR) : Bulky substituents (e.g., camphor) may limit bioavailability, while planar aromatic systems (e.g., thiazolo-pyrimidine) could improve target binding .
Physicochemical Properties
- Spectroscopic Characterization : All compounds are characterized by IR (C=S stretch ~1200 cm⁻¹, C=N ~1600 cm⁻¹), ¹H/¹³C NMR (imine proton ~8-9 ppm), and mass spectrometry (molecular ion peaks consistent with formulae) .
- Thermal Stability : Melting points for hydrazinecarbothioamides range widely (e.g., 213–269°C), influenced by substituent polarity and crystallinity .
Biological Activity
2-[(3,5-Dibromophenyl)methylidene]hydrazine-1-carbothioamide is a thiosemicarbazone derivative notable for its diverse biological activities. This compound features a hydrazine moiety linked to a carbonyl group and a dibromophenyl substituent, enhancing its chemical reactivity and biological efficacy. The molecular formula is C₁₀H₈Br₂N₄S, with a molecular weight of 337.04 g/mol .
Chemical Structure and Properties
The structure of this compound is characterized by:
- A hydrazine group that contributes to its reactivity.
- A carbonyl linkage that enhances its interaction with biological targets.
- A dibromophenyl substituent at positions 3 and 5, which increases lipophilicity and potential for coordination with metal ions.
This unique substitution pattern plays a crucial role in the compound's biological activity, particularly in its interactions with various biological systems .
Biological Activities
Thiosemicarbazones, including this compound, exhibit a wide range of biological activities:
- Antimicrobial Activity : Studies indicate that thiosemicarbazone derivatives have significant antimicrobial properties. The incorporation of bromine in the phenyl ring may enhance these effects by improving the compound's ability to penetrate microbial membranes .
- Anticancer Potential : Research has shown that derivatives of thiosemicarbazones can inhibit cancer cell proliferation. For instance, similar compounds have demonstrated low micromolar IC₅₀ values against various cancer cell lines, indicating potent cytotoxicity .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit enzymes such as tyrosinase, which is crucial in melanin production. Kinetic studies have suggested that it acts as a mixed-type inhibitor .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features. Comparative studies with other thiosemicarbazones reveal that:
- The presence of halogen substituents enhances lipophilicity and biological interactions.
- Modifications to the thiosemicarbazone framework can significantly impact binding affinity and efficacy against pathogens or cancer cells .
Case Studies and Research Findings
A selection of research findings related to the biological activity of this compound includes:
Q & A
Q. What are the optimal synthetic routes for 2-[(3,5-Dibromophenyl)methylidene]hydrazine-1-carbothioamide, and how can yield be improved?
- Methodological Answer : The synthesis typically involves condensation of 3,5-dibromobenzaldehyde with thiosemicarbazide. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, ethanol) enhance reactivity .
- Catalysts : Acidic (e.g., HCl) or basic (e.g., DBU) conditions stabilize intermediates and reduce side reactions .
- Temperature control : Reactions at 60–80°C for 6–12 hours improve yields .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- FT-IR : Identifies functional groups (e.g., C=S at ~1170–1180 cm⁻¹, N-H at ~3200–3300 cm⁻¹) .
- NMR : ¹H NMR reveals aromatic protons (δ 7.5–8.0 ppm) and hydrazine protons (δ 8.5–9.0 ppm); ¹³C NMR confirms carbonyl (C=O) and thiocarbonyl (C=S) groups .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity and biological interactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity sites .
- Molecular docking : Simulates binding affinities with biological targets (e.g., enzymes, receptors) using software like AutoDock or Schrödinger .
- Reaction path search : Quantum chemical tools (e.g., GRRM) map energy barriers for synthesis optimization .
Q. How to resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Comparative dose-response assays : Standardize concentrations (e.g., IC₅₀ values) under identical conditions (pH, temperature) .
- Meta-analysis : Aggregate data from multiple studies to identify trends or outliers .
- Structural analogs : Test derivatives to isolate substituent effects (e.g., bromine vs. chlorine) .
Q. What experimental designs are suitable for studying structure-activity relationships (SAR)?
- Methodological Answer :
- Analog synthesis : Modify substituents (e.g., halogens, methyl groups) and assess biological activity .
- Enzyme inhibition assays : Measure IC₅₀ against target enzymes (e.g., kinases, proteases) using fluorometric or colorimetric methods .
- Crystallography : Determine 3D structures of ligand-target complexes to identify binding motifs .
Q. How to evaluate the compound’s stability under varying environmental conditions?
- Methodological Answer :
- Accelerated degradation studies : Expose to heat (40–60°C), light, and humidity; monitor via HPLC .
- pH-dependent stability : Test in buffers (pH 1–12) to simulate gastrointestinal or physiological environments .
- Oxidative stress tests : Use H₂O₂ or radical initiators to assess susceptibility to oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
